molecular formula C10H15F2NO4 B2874520 (R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid CAS No. 536747-87-2

(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Cat. No.: B2874520
CAS No.: 536747-87-2
M. Wt: 251.23
InChI Key: WTMZYKCXBXPVPT-ZCFIWIBFSA-N
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Description

Historical Development and Research Significance

The synthesis of this compound dates to early investigations into fluorinated proline analogs, driven by the need to understand proline’s role in protein folding and stability. The compound, with the CAS registry number 536747-87-2, was first reported in the context of peptide mimetics designed to resist enzymatic degradation while maintaining bioactive conformations. Its development paralleled the broader adoption of fluorination strategies in medicinal chemistry, where the introduction of fluorine atoms into amino acids enhances metabolic stability, hydrophobicity, and conformational rigidity.

A key milestone was the recognition that 4,4-difluorination induces distinct puckering modes in the pyrrolidine ring, altering proline’s endo/exo equilibrium and cis-trans isomerization kinetics. The Boc protection group, introduced to preserve the amino group during solid-phase peptide synthesis (SPPS), further solidified its utility in constructing complex peptides. Studies in the late 2010s demonstrated its effectiveness in stabilizing polyproline helices and β-turn structures, making it indispensable for engineering peptides with tailored biophysical properties.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₅F₂NO₄
Molecular Weight 251.23 g/mol
CAS Number 536747-87-2
Solubility Soluble in DMSO, DMFO
Storage Conditions 2–8°C (short-term); -20°C (long-term)

Position in Fluorinated Amino Acid Research

Fluorinated amino acids occupy a niche in chemical biology due to fluorine’s electronegativity and small atomic radius, which subtly perturb molecular interactions without steric disruption. This compound stands out among fluoroproline derivatives for its dual fluorine substitution at the C4 position, which imposes a rigidified ring structure and amplifies stereoelectronic effects. Unlike monofluorinated analogs, the 4,4-difluoro configuration eliminates axial-equatorial fluorine isomerism, simplifying conformational analysis.

Comparative studies highlight its advantages over non-fluorinated proline:

  • Enhanced Ring Puckering Bias : The 4,4-difluoro group favors an exo ring pucker, shifting the equilibrium away from the endo conformation prevalent in natural proline.
  • 19F NMR Sensitivity : The two fluorine atoms create distinct chemical shift environments, enabling real-time monitoring of proline conformational dynamics in peptides.
  • Synthetic Versatility : The Boc group allows seamless integration into SPPS protocols, contrasting with more labile protecting groups used in earlier fluoroproline derivatives.

These attributes have made it a preferred choice for elucidating proline’s role in collagen mimetics, ion channel modifiers, and G-protein-coupled receptor ligands.

Academic Interest Evolution and Trends

Academic interest in this compound has evolved alongside methodological advances in fluorination and peptide synthesis. Early work focused on manual solution-phase synthesis, but recent trends emphasize automated SPPS and transition-metal-catalyzed fluorination. The compound’s utility as a building block for fluorinated peptides has grown with the development of novel fluoroalkylating reagents and enzymatic incorporation techniques.

Emerging applications include:

  • Protein Engineering : Site-specific incorporation into proteins to study folding pathways and stability.
  • Drug Design : Utilization in peptidomimetics targeting protease-resistant epitopes, particularly in antiviral and anticancer therapeutics.
  • Biophysical Probes : 19F NMR-based studies of protein-ligand interactions, leveraging the fluorine atoms as non-perturbative reporters.

The compound’s synthetic accessibility—commercial availability in milligram to gram quantities—has further propelled its adoption. Future research is expected to explore its compatibility with bioorthogonal chemistry and cryo-electron microscopy (cryo-EM) studies, where fluorine labels could enhance resolution in heterogeneous protein complexes.

Properties

IUPAC Name

(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZYKCXBXPVPT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536747-87-2
Record name (2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection: The amine group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical or industrial use.

Chemical Reactions Analysis

Types of Reactions

®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like HATU or EDC.

Common Reagents and Conditions

    Fluorination: DAST, Selectfluor.

    Protection: Boc-Cl, triethylamine.

    Deprotection: TFA, hydrochloric acid.

    Coupling: HATU, EDC, N,N-diisopropylethylamine (DIPEA).

Major Products

    Substituted Pyrrolidines: Depending on the substituents introduced during substitution reactions.

    Deprotected Amines: After removal of the Boc group.

    Peptides: When used in peptide synthesis.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.

    Bioconjugation: Used in bioconjugation techniques to attach fluorinated moieties to biological molecules.

Medicine

    Drug Development: Investigated for its potential in developing new drugs, particularly those requiring fluorinated analogs for improved pharmacokinetic properties.

    Prodrugs: The Boc group can be used to create prodrugs that release the active compound under physiological conditions.

Industry

    Material Science: Used in the development of new materials with specific properties imparted by the fluorine atoms.

    Catalysis: Employed in catalytic processes where fluorinated intermediates are required.

Mechanism of Action

The mechanism by which ®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid exerts its effects depends on its application:

    Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.

    Prodrug Activation: The Boc group is cleaved under physiological conditions to release the active compound.

    Fluorine Interactions: The fluorine atoms can enhance binding affinity and selectivity in drug-target interactions.

Comparison with Similar Compounds

(a) (S)-Enantiomer (CAS 203866-15-3)

  • Key Difference : The (S)-enantiomer exhibits opposite stereochemistry at the 2-position, which can drastically alter biological activity. For example, in drug candidates targeting chiral receptors, the (S)-form may show reduced binding affinity compared to the (R)-form .
  • Physical Properties : Melting point = 122°C, molecular weight = 251.23 g/mol, purity ≥98% .
  • Synthesis : Prepared via alkylation of the pyrrolidine core using methyl iodide and potassium carbonate in acetone under inert atmosphere .

(b) (R)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic Acid (CAS 1408002-85-6)

  • Key Difference : Incorporates a methyl group at the 2-position, increasing steric bulk and molecular weight (265.25 g/mol). This modification may enhance metabolic stability but reduce solubility .
  • Availability : Offered by GLPBIO as a research-grade compound, though detailed purity and physical data are unspecified .

(c) (R)-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic Acid (CAS 2136867-31-5)

  • Key Difference: Replaces the Boc group with a benzyloxycarbonyl (Cbz) group. The Cbz group is cleaved under hydrogenolysis conditions, whereas the Boc group requires acidic conditions. This orthogonal protection strategy is valuable in multi-step syntheses .
  • Molecular Weight : 285.24 g/mol, higher than the Boc analogue due to the benzyl substituent .

Biological Activity

(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid, commonly referred to as (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structural features, including the difluoropyrrolidine moiety and the tert-butoxycarbonyl protecting group, contribute to its biological activity. This article explores the biological properties, synthesis, and potential applications of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 536747-87-2
  • Molecular Formula : C₁₀H₁₅F₂NO₄
  • Molecular Weight : 251.23 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid is primarily attributed to its role as a building block in the synthesis of various bioactive molecules. The difluoropyrrolidine structure enhances lipophilicity and potentially alters the pharmacokinetic properties of derivatives synthesized from it. The presence of the carboxylic acid group allows for further modifications that can enhance biological interactions.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The alteration of functional groups on the pyrrolidine ring can lead to increased efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are crucial in cancer biology and other diseases .
  • Toxicological Profile : Toxicity studies indicate that (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid exhibits low toxicity in repeated-dose studies, with a NOAEL (No Observed Adverse Effect Level) established at higher concentrations . This profile suggests a favorable safety margin for potential therapeutic use.

Synthesis and Characterization

A study demonstrated an efficient synthesis route for (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid via a multi-step reaction involving protected pyrrolidine derivatives. The synthesis yielded high purity products suitable for biological testing .

Comparative Biological Activity Table

CompoundActivity TypeReference
(R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acidAntimicrobial
(R)-1-Boc-DiphenylpyrrolidineEnzyme Inhibition
(S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acidLow Toxicity

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